![molecular formula C20H22N2O5 B4961099 methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4961099.png)
methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 414.46 g/mol.
Mécanisme D'action
The mechanism of action of methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to bind to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle.
Biochemical and Physiological Effects:
methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. Additionally, methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce tumor size in animal models. In terms of its anti-inflammatory and analgesic effects, methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. Additionally, methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is relatively easy to synthesize and has a high purity, which makes it suitable for use in various assays and experiments. However, one of the limitations of using methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, including:
1. Further elucidation of the mechanism of action of methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, particularly with regard to its interaction with tubulin and other cellular targets.
2. Investigation of the potential use of methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
3. Development of novel methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate derivatives with improved solubility and pharmacokinetic properties.
4. Exploration of the potential use of methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate in other fields, such as material science and nanotechnology.
In conclusion, methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is a promising chemical compound with potential applications in various fields, particularly in the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and explore its potential uses in other areas.
Méthodes De Synthèse
Methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is synthesized through a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 2-(4-morpholinyl)aniline in the presence of triethylamine to form the intermediate product, which is then treated with methyl iodide to yield methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate.
Applications De Recherche Scientifique
Methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
methyl 5-[(4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-6-3-14(4-7-16)19(23)21-15-5-8-18(17(13-15)20(24)26-2)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRLIXBANKLGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)
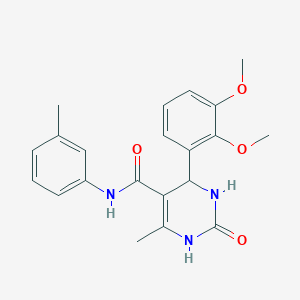
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-hydroxy-2,2-dimethylpropyl)-5-methoxybenzamide](/img/structure/B4961025.png)
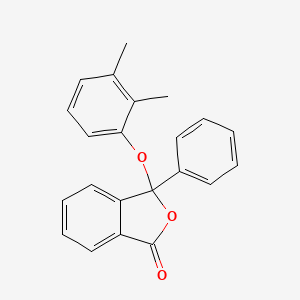

![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)
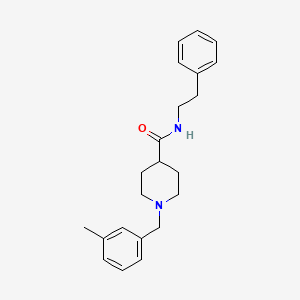


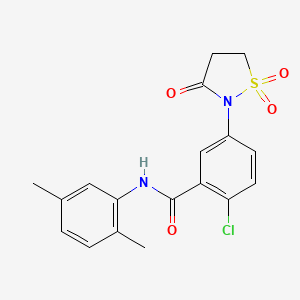
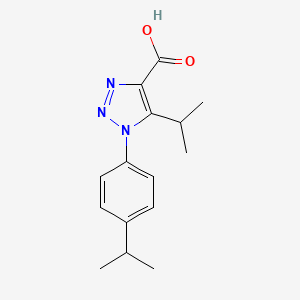

![1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B4961087.png)